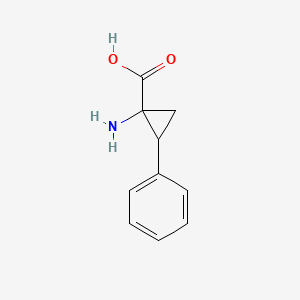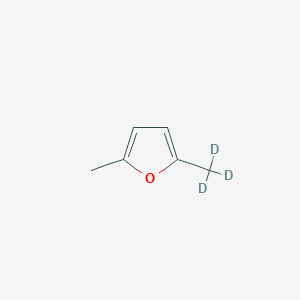
2,5-Dimethylfuran-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethylfuran-d3 is a derivative of furan, a heterocyclic organic compound characterized by a five-membered aromatic ring with one oxygen atom. This compound is notable for its deuterium substitution, which can influence its chemical properties and reactivity. Deuterium, a stable isotope of hydrogen, is often used in scientific research to study reaction mechanisms and metabolic pathways due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethylfuran-d3 typically involves the introduction of deuterium into the furan ring. One common method is the deuterium exchange reaction, where a hydrogen atom in the methyl group is replaced with deuterium. This can be achieved using deuterated reagents under specific conditions. For example, the reaction of 2-methylfuran with deuterated methyl iodide (CD3I) in the presence of a base can yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuterium exchange reactions using deuterated solvents and catalysts to ensure high yield and purity. The process typically requires stringent control of reaction conditions, including temperature, pressure, and reaction time, to optimize the incorporation of deuterium.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dimethylfuran-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives with functional groups such as aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the furan ring into more saturated compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents into the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 2-methyl-5-(trideuteriomethyl)furan-2-carboxylic acid.
Aplicaciones Científicas De Investigación
2,5-Dimethylfuran-d3 has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and isotope effects.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in understanding drug metabolism and pharmacokinetics.
Industry: Utilized in the development of deuterated materials and compounds for various industrial applications, including pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2,5-Dimethylfuran-d3 involves its interaction with molecular targets and pathways in biological systems. The presence of deuterium can alter the compound’s metabolic stability and reactivity, providing insights into the role of hydrogen atoms in biochemical processes. Deuterium substitution can also affect the compound’s binding affinity to enzymes and receptors, influencing its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylfuran: A non-deuterated analog with similar chemical properties but different isotopic composition.
2,5-Dimethylfuran: Another furan derivative with two methyl groups, used as a biofuel and in organic synthesis.
2-Methyl-5-methylfuran: A compound with a similar structure but without deuterium substitution.
Uniqueness
2,5-Dimethylfuran-d3 is unique due to its deuterium substitution, which imparts distinct properties such as increased metabolic stability and altered reaction kinetics. These characteristics make it valuable for studying isotope effects and developing deuterium-labeled compounds for various applications.
Propiedades
Fórmula molecular |
C6H8O |
|---|---|
Peso molecular |
99.15 g/mol |
Nombre IUPAC |
2-methyl-5-(trideuteriomethyl)furan |
InChI |
InChI=1S/C6H8O/c1-5-3-4-6(2)7-5/h3-4H,1-2H3/i1D3 |
Clave InChI |
GSNUFIFRDBKVIE-FIBGUPNXSA-N |
SMILES |
CC1=CC=C(O1)C |
SMILES isomérico |
[2H]C([2H])([2H])C1=CC=C(O1)C |
SMILES canónico |
CC1=CC=C(O1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


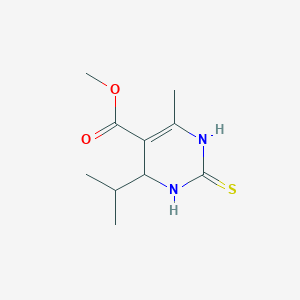
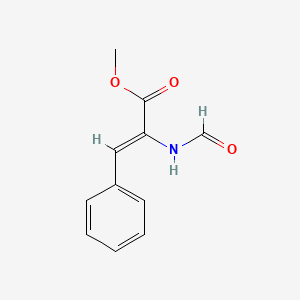
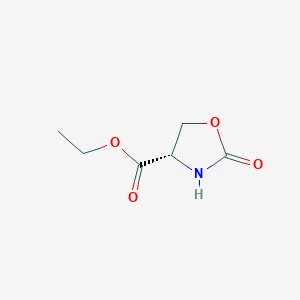
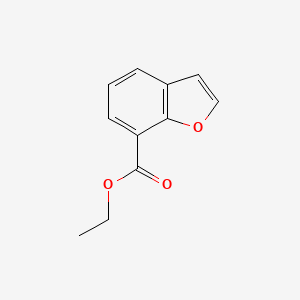
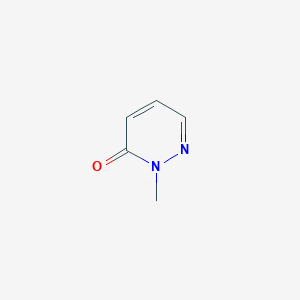


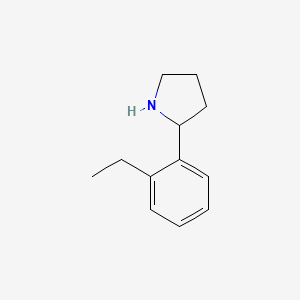
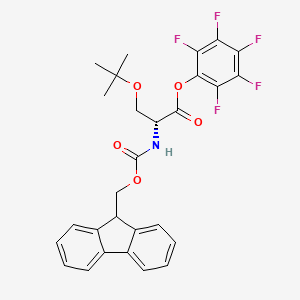
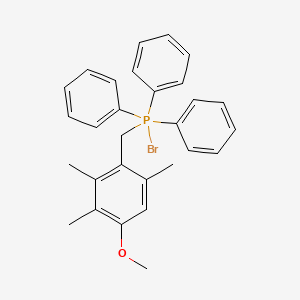
![2-(8-Nitroimidazo[1,2-A]pyridin-2-YL)acetic acid](/img/structure/B1642614.png)
![(7S)-7-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbaldehyde](/img/structure/B1642617.png)

